3-[1-(4-ethoxycarbonylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid
Description
This compound is a pyrrole-based derivative featuring a propanoic acid backbone substituted with a 4-ethoxycarbonylphenyl group at position 1 and a 4-fluorophenyl group at position 5 of the pyrrole ring. The ethoxycarbonyl group introduces ester functionality, which may act as a prodrug moiety, while the fluorine atom on the phenyl ring enhances metabolic stability and binding interactions via electronegative effects. Its molecular weight, estimated from analogous structures (e.g., ), is approximately 395.4 g/mol, suggesting moderate lipophilicity suitable for medicinal chemistry applications .
Properties
Molecular Formula |
C22H20FNO4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[1-(4-ethoxycarbonylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H20FNO4/c1-2-28-22(27)16-5-9-18(10-6-16)24-19(12-14-21(25)26)11-13-20(24)15-3-7-17(23)8-4-15/h3-11,13H,2,12,14H2,1H3,(H,25,26) |
InChI Key |
NYQGGYHYWJUSDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions, often using ethyl chloroformate or ethyl bromoacetate.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated compounds, boronic acids, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of the target compound with analogues from the evidence:
Pharmacological and Physicochemical Properties
- Metabolic Stability : Fluorine in the target compound and reduces oxidative metabolism compared to chlorine () or bromine () .
- Solubility : The carboxylic acid group enhances water solubility, but the ethoxycarbonyl ester (target compound) may reduce it compared to direct carboxylic acid derivatives () .
- Prodrug Potential: The ethoxycarbonyl group in the target compound and can hydrolyze in vivo to a carboxylic acid, improving bioavailability compared to stable amides () or thioamides () .
Commercial and Research Relevance
- Availability : Compounds like those in and are listed as discontinued, suggesting synthesis challenges or stability issues. The target compound’s structural complexity may require optimized synthetic routes for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
